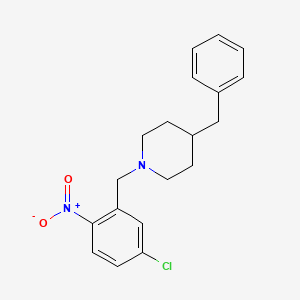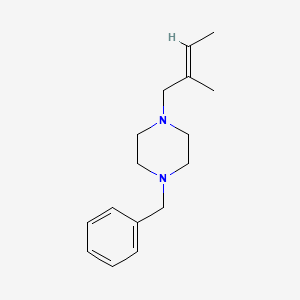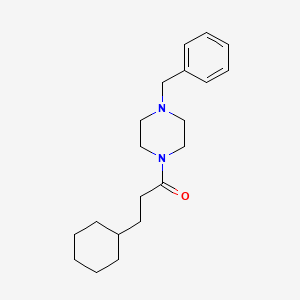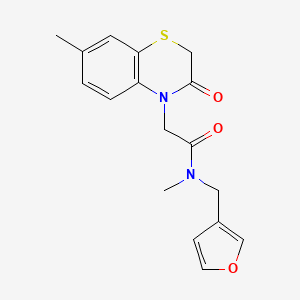![molecular formula C20H20N4O2S B5678124 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TTP488 and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves the inhibition of the receptor for advanced glycation end products (RAGE). RAGE is a receptor that is involved in the inflammatory response and is also associated with the development of Alzheimer's disease. TTP488 binds to RAGE and prevents its activation, thereby reducing inflammation and the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both associated with the development of neurodegenerative diseases. TTP488 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone in lab experiments is its ability to inhibit the accumulation of beta-amyloid. This makes it a promising candidate for the development of new treatments for Alzheimer's disease. However, one of the limitations of using TTP488 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone. One area of research is the development of new formulations of TTP488 that can improve its solubility in water and enhance its effectiveness as a treatment for Alzheimer's disease. Another area of research is the investigation of the potential applications of TTP488 in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of TTP488 and its effects on other cellular pathways could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves the reaction of 2-thiophenecarboxylic acid with 2-(4-phenylpiperazin-1-yl)acetic acid in the presence of a coupling reagent. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product.
科学的研究の応用
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has been studied for its potential applications in the treatment of Alzheimer's disease. It has been found to inhibit the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. TTP488 has also been studied for its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
特性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSKYSUZBTOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5678059.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)

![5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5678076.png)
![4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5678087.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)

![N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5678107.png)
